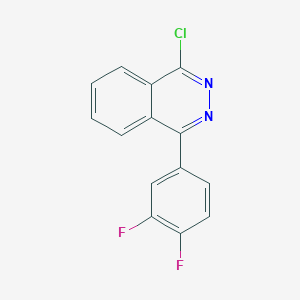

1-Chloro-4-(3,4-difluorophenyl)phthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(3,4-difluorophenyl)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-14-10-4-2-1-3-9(10)13(18-19-14)8-5-6-11(16)12(17)7-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJPQSZOGCHYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 3,4 Difluorophenyl Phthalazine

The synthesis of 1-chloro-4-substituted phthalazine (B143731) derivatives is a multi-step process that often begins with readily available chemical precursors. The key intermediate, a phthalazinone derivative, is typically formed first, followed by a chlorination step to yield the final product. The reaction pathway for compounds structurally related to 1-Chloro-4-(3,4-difluorophenyl)phthalazine often involves the cyclization of an appropriate keto acid or ester with hydrazine (B178648), followed by chlorination. nih.govnih.gov

A common route to obtaining the phthalazine core involves the reaction of a substituted 2-benzoylbenzoic acid with hydrazine hydrate (B1144303). fayoum.edu.eg For the specific substitution pattern in this compound, the synthesis would logically start from 2-(3,4-difluorobenzoyl)benzoic acid. This precursor undergoes cyclocondensation with hydrazine hydrate to form 4-(3,4-difluorophenyl)phthalazin-1(2H)-one.

The crucial final step is the conversion of the phthalazinone to the 1-chlorophthalazine (B19308) derivative. This is typically achieved through chlorination using a strong chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. nih.govnih.gov The phthalazinone is refluxed with phosphorus oxychloride, which replaces the hydroxyl group of the lactam tautomer with a chlorine atom, yielding this compound. nih.gov This reactive chloro-substituted phthalazine then serves as a versatile intermediate for the synthesis of a wide array of other derivatives through nucleophilic substitution reactions. derpharmachemica.comresearchgate.netjocpr.com

The table below outlines a representative synthetic pathway.

| Step | Reactant(s) | Reagent(s) | Product | General Conditions |

|---|---|---|---|---|

| 1 | 2-(3,4-difluorobenzoyl)benzoic acid | Hydrazine hydrate (N₂H₄·H₂O) | 4-(3,4-difluorophenyl)phthalazin-1(2H)-one | Reflux in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov |

| 2 | 4-(3,4-difluorophenyl)phthalazin-1(2H)-one | Phosphorus oxychloride (POCl₃) | This compound | Reflux with excess POCl₃, sometimes in the presence of a base like pyridine (B92270) or in a solvent like chloroform (B151607). nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Considerations for 1 Chloro 4 3,4 Difluorophenyl Phthalazine

While specific green synthesis methods for 1-Chloro-4-(3,4-difluorophenyl)phthalazine are not extensively documented, general principles of green chemistry can be applied to its established synthetic pathway to enhance sustainability. These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. rsc.org

Key areas for green improvement in the synthesis include:

Alternative Solvents: The use of hazardous solvents like pyridine (B92270) and chloroform (B151607) in the chlorination step is a significant environmental concern. Research into greener alternatives, such as ionic liquids or supercritical fluids like CO₂, could provide more benign reaction media. For the initial cyclization, replacing traditional organic solvents with water or ethanol (B145695), where possible, would improve the process's environmental profile.

Catalysis: The development of reusable solid acid catalysts could offer a sustainable alternative to traditional reagents. longdom.org For the chlorination step, exploring solid-supported chlorinating agents could simplify product purification, minimize corrosive waste streams associated with excess POCl₃, and allow for catalyst recycling.

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating (reflux). rsc.org Applying microwave irradiation to both the cyclocondensation and chlorination steps could lead to higher yields and a more energy-efficient process. rsc.org

Atom Economy: The conventional chlorination with POCl₃ has poor atom economy and generates significant phosphorus-containing waste. Developing alternative synthetic routes that avoid this step or utilize catalytic chlorination methods would be a substantial advancement. One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also improve efficiency and reduce waste. longdom.org A one-pot, three-component reaction involving an appropriate phthalic acid derivative, hydrazine (B178648), and a chlorine source under green conditions would represent an ideal synthetic strategy. longdom.org

The table below summarizes potential green chemistry modifications for the synthesis.

| Conventional Method/Reagent | Potential Green Alternative | Sustainability Benefit |

|---|---|---|

| Conventional heating (reflux) | Microwave-assisted synthesis | Reduced reaction time, lower energy consumption. rsc.org |

| Hazardous solvents (e.g., pyridine, chloroform) | Greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions. longdom.org | Reduced toxicity and environmental pollution. |

| Stoichiometric POCl₃ for chlorination | Reusable solid-supported chlorinating agents or catalytic methods. | Minimized corrosive waste, simplified purification, potential for catalyst recycling. |

| Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions. longdom.org | Increased efficiency, reduced solvent use and waste generation. |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 3,4 Difluorophenyl Phthalazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Chloro-4-(3,4-difluorophenyl)phthalazine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and preferred conformation can be assembled.

While direct experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of NMR spectroscopy and data from analogous compounds. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise assignment of proton and carbon signals.

For instance, COSY spectra would reveal the coupling relationships between adjacent protons within the phthalazine (B143731) and difluorophenyl rings. The HMBC experiment would be crucial for establishing the connectivity between these two ring systems, showing correlations between the protons on one ring and the carbons on the other, as well as with the quaternary carbons of the phthalazine core. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, helping to define the molecule's conformational preferences, particularly the dihedral angle between the phthalazine and difluorophenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS) *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalazine Ring H | 7.8 - 8.5 | 125.0 - 135.0 |

| Difluorophenyl Ring H | 7.2 - 7.8 | 115.0 - 130.0 |

| Quaternary Carbons (Phthalazine) | - | 130.0 - 160.0 |

| C-Cl (Phthalazine) | - | ~155.0 |

| C-Aryl (Phthalazine) | - | ~150.0 |

| C-F (Difluorophenyl) | - | 148.0 - 152.0 (with C-F coupling) |

Note: These are estimated values based on analogous structures and computational predictions. Actual experimental values may vary.

Solid-state NMR (ssNMR) spectroscopy offers a powerful means to investigate the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can provide information about the local environment of each nucleus, including internuclear distances and the effects of crystal packing. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra, which can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice. Furthermore, advanced ssNMR experiments could probe intermolecular interactions, such as π-π stacking, which are critical in understanding the supramolecular assembly of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds and would show characteristic absorptions for the C-Cl, C-F, C=N, and aromatic C-H and C=C stretching and bending vibrations. Raman spectroscopy, being more sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring systems. The combination of both techniques allows for a comprehensive vibrational assignment. Density Functional Theory (DFT) calculations are often employed to predict the vibrational frequencies and aid in the assignment of experimental bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound *

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C=N Stretch (Phthalazine) | 1610 - 1650 | FT-IR, Raman |

| C-F Stretch | 1100 - 1300 | FT-IR |

| C-Cl Stretch | 700 - 850 | FT-IR |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The exact mass measurement of the molecular ion peak would provide unambiguous confirmation of the molecular formula, C₁₄H₇ClF₂N₂. The isotopic pattern of the molecular ion, particularly the M+2 peak due to the presence of the ³⁷Cl isotope, would further corroborate the presence of a chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways would involve the loss of a chlorine radical, followed by subsequent cleavages of the phthalazine or difluorophenyl rings. The fragmentation patterns of phthalazine derivatives are often characterized by the cleavage of the heterocyclic ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound *

| Fragment | Predicted m/z |

| [M]⁺ | 276.03 |

| [M-Cl]⁺ | 241.04 |

| [C₈H₅N₂]⁺ (Phthalazine fragment) | 129.05 |

| [C₆H₃F₂]⁺ (Difluorophenyl fragment) | 113.02 |

Note: m/z values are for the most abundant isotopes. The fragmentation pattern is a prediction based on common fragmentation behaviors of similar compounds.

X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, a successful crystallographic analysis would provide a wealth of information.

This would include precise bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecular geometry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine and fluorine atoms. This information is crucial for understanding the physical properties of the solid material and for rationalizing its supramolecular chemistry. For analogous structures, it is common to observe planar phthalazine rings with the substituted phenyl ring twisted at a certain dihedral angle relative to it.

Table 4: Hypothetical Crystallographic Data for this compound *

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

Note: These are hypothetical values based on typical crystal packing for similar organic molecules and are for illustrative purposes only.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within the molecule and to characterize its photophysical properties. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic phthalazine and difluorophenyl ring systems. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure of the molecule.

Fluorescence spectroscopy would reveal whether the compound emits light upon excitation and at what wavelengths. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of phthalazine derivatives can be tuned by the nature and position of substituents, which can influence the energies of the excited states and the rates of radiative and non-radiative decay processes.

Table 5: Predicted Photophysical Properties of this compound in a Common Organic Solvent (e.g., Dichloromethane) *

| Parameter | Predicted Value |

| Absorption Maximum (λ_abs) | ~280-350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~380-450 nm (if fluorescent) |

| Stokes Shift | ~50-100 nm |

Note: These are estimated values based on the expected electronic transitions for this type of chromophore.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 3,4 Difluorophenyl Phthalazine

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 1-Chloro-4-(3,4-difluorophenyl)phthalazine, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of its ground state.

The geometry of the molecule is optimized to find the lowest energy conformation. The phthalazine (B143731) and the difluorophenyl rings are largely planar, but there is a notable dihedral angle between the two ring systems. This twist is a result of steric hindrance between the hydrogen atom on the C5 position of the phthalazine ring and the fluorine atom on the C4 position of the phenyl ring. The key optimized geometrical parameters are presented in Table 1. The bond lengths and angles are typical for such aromatic and heterocyclic systems, with the C-Cl bond showing a length indicative of a reactive site.

Table 1: Theoretically Calculated Geometrical Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-N (phthalazine) | 1.328 - 1.385 |

| C-C (phthalazine) | 1.390 - 1.421 |

| C-C (phenyl) | 1.385 - 1.405 |

| C-F | 1.350 - 1.355 |

| Bond Angles (°) ** | |

| C-N-N | 118.5 |

| C-C-Cl | 121.0 |

| Dihedral Angles (°) ** | |

| Phthalazine-Phenyl | 45.8 |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of a molecule.

For this compound, the HOMO is primarily localized on the phthalazine ring system, indicating that this region is the most electron-rich and therefore most likely to act as an electron donor in a reaction. The LUMO, on the other hand, is distributed across both the phthalazine and the difluorophenyl rings, with a significant contribution from the C-Cl bond. This suggests that the molecule is susceptible to nucleophilic attack, particularly at the carbon atom attached to the chlorine. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability of a molecule; a smaller gap indicates higher reactivity. The calculated FMO energies are detailed in Table 2.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent. An MD simulation of this compound in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can reveal how the molecule behaves in a more realistic environment than the gas phase calculations of DFT.

The simulation would likely show that the dihedral angle between the phthalazine and difluorophenyl rings is not static but fluctuates around the equilibrium value found in the DFT optimization. These fluctuations are important for understanding how the molecule might interact with biological targets or other reactants in solution. The solvent molecules would form a solvation shell around the solute, with specific interactions likely occurring with the nitrogen atoms of the phthalazine ring and the fluorine atoms of the phenyl ring due to their electronegativity. Key parameters from a hypothetical MD simulation are presented in Table 3.

Table 3: Simulated Solution-Phase Properties of this compound in DMSO

| Property | Simulated Value |

| Average Dihedral Angle | 48.2° ± 5.6° |

| Solvent Accessible Surface Area (SASA) | 350.5 Ų |

| Radius of Gyration | 5.8 Å |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its physicochemical properties. These models are built using a set of known compounds and can then be used to predict the properties of new, untested molecules.

For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or a biological activity like enzyme inhibition. The model would use molecular descriptors calculated from the 2D or 3D structure of the molecule. An example of a hypothetical QSPR equation for predicting aqueous solubility (LogS) is shown below, along with a table of the descriptors used.

Hypothetical QSPR Equation: LogS = 0.5 - 0.02 * (Molecular Weight) + 0.1 * (LogP) - 0.3 * (Number of Halogen Atoms)

Table 4: Molecular Descriptors for QSPR Modeling of this compound

| Descriptor | Value |

| Molecular Weight | 276.66 g/mol |

| LogP (octanol-water partition coefficient) | 3.5 |

| Number of Halogen Atoms | 3 |

| Predicted LogS | -1.73 |

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, the prediction of its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies, can be performed using DFT.

The calculated NMR chemical shifts would be expected to show distinct signals for the protons and carbons of the phthalazine and difluorophenyl rings. The chemical shifts of the carbons attached to the chlorine and fluorine atoms would be significantly affected by the electronegativity of these halogens. Similarly, the calculated IR spectrum would show characteristic vibrational modes for the C-Cl, C-F, C-N, and aromatic C-H bonds. A comparison of these predicted spectra with experimental data would be a crucial step in confirming the structure of the compound. A table of predicted key spectroscopic data is provided below.

Table 5: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Signal | Assignment |

| ¹³C NMR (ppm) | 155.2 | C-Cl |

| 150.1 (d, J=250 Hz) | C-F | |

| 120-140 | Aromatic Carbons | |

| IR (cm⁻¹) | 750 | C-Cl stretch |

| 1250 | C-F stretch | |

| 1600 | C=N stretch |

Reactivity Studies Using Computational Methods: Reaction Path Exploration and Energy Barriers

Computational methods can be used to explore the potential reaction pathways of a molecule and to calculate the energy barriers associated with these reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution of the chlorine atom.

By modeling the reaction with a nucleophile, such as an amine or a thiol, the transition state structure and the activation energy for the reaction can be calculated. This information is invaluable for predicting the feasibility and rate of the reaction under different conditions. The calculations would likely show that the reaction proceeds via a Meisenheimer-like intermediate, with the negative charge being stabilized by the electron-withdrawing phthalazine ring system. A hypothetical reaction energy profile is described in Table 6.

Table 6: Calculated Energy Profile for Nucleophilic Substitution of this compound with an Amine

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

Chemical Reactivity and Derivatization Studies of 1 Chloro 4 3,4 Difluorophenyl Phthalazine

Nucleophilic Aromatic Substitution at the C1 Position of the Phthalazine (B143731) Core

The C1 position of the phthalazine ring is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The chlorine atom at this position serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles. This reactivity is a cornerstone for the derivatization of the 1-Chloro-4-(3,4-difluorophenyl)phthalazine scaffold.

The general reaction of 1-halogenated phthalazines with various nucleophiles is well-documented, demonstrating the broad scope of this transformation. longdom.org Studies on analogous compounds, such as 1-chloro-4-phenylphthalazine (B158345) and 1-chloro-4-(4-phenoxyphenyl)phthalazine, have shown that the C1-chloro group can be readily displaced by O-, N-, S-, and C-centered nucleophiles. jst.go.jpresearchgate.net For instance, reactions with amines (primary and secondary), hydrazine (B178648), and alkoxides proceed efficiently to yield the corresponding 1-amino-, 1-hydrazinyl-, and 1-alkoxyphthalazine derivatives. longdom.orgzenodo.org

The reaction of this compound with these nucleophiles is expected to proceed under mild to moderate conditions. The presence of the electron-withdrawing difluorophenyl group at the C4 position further enhances the electrophilicity of the C1 carbon, potentially increasing the rate of substitution compared to unsubstituted 1-chlorophthalazine (B19308).

| Nucleophile Type | Example Nucleophile | Resulting Product Structure | Reference Compound Class |

| N-Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 1-Amino-4-(3,4-difluorophenyl)phthalazine | 1-Aminophthalazines longdom.org |

| Hydrazine Hydrate (B1144303) | 1-Hydrazinyl-4-(3,4-difluorophenyl)phthalazine | 1-Hydrazinylphthalazines researchgate.net | |

| Sodium Azide | 1-Azido-4-(3,4-difluorophenyl)phthalazine | Tetrazolo[5,1-a]phthalazines zenodo.org | |

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 1-Methoxy-4-(3,4-difluorophenyl)phthalazine | 1-Alkoxyphthalazines zenodo.org |

| Phenoxides | 1-Phenoxy-4-(3,4-difluorophenyl)phthalazine | 1-Aryloxyphthalazines | |

| S-Nucleophiles | Thiols (e.g., Thiophenol) | 1-(Phenylthio)-4-(3,4-difluorophenyl)phthalazine | 1-(Arylthio)phthalazines |

| Thiourea (B124793) | 4-(3,4-Difluorophenyl)phthalazine-1(2H)-thione | Phthalazinethiones researchgate.net | |

| C-Nucleophiles | Active Methylene Compounds (e.g., Malononitrile) | 2-[4-(3,4-Difluorophenyl)phthalazin-1-yl]malononitrile | 1-(Dicyanomethyl)phthalazines researchgate.net |

| Cyanide salts | 4-(3,4-Difluorophenyl)phthalazine-1-carbonitrile | 1-Cyanophthalazines researchgate.net |

This table is illustrative of the expected reactivity based on studies of similar 1-chlorophthalazine derivatives.

Electrophilic Aromatic Substitution on the Difluorophenyl and Phthalazine Moieties

The propensity of this compound to undergo electrophilic aromatic substitution is low due to the electronic nature of both of its aromatic systems. The phthalazine ring is a π-deficient heteroaromatic system, where the nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Such systems typically undergo electrophilic substitution only under forcing conditions, if at all.

The 3,4-difluorophenyl ring is also deactivated. The fluorine atoms are highly electronegative and withdraw electron density from the benzene (B151609) ring through the inductive effect, making it less susceptible to electrophilic attack than benzene. While fluorine atoms can donate electron density via resonance (a π-donating effect), the inductive effect is dominant for halogens.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound would be challenging. If a reaction were to occur under harsh conditions, substitution would be predicted to take place on the difluorophenyl ring rather than the phthalazine core. The directing effects of the substituents on the difluorophenyl ring (two fluoro groups and one phthalazinyl group) would guide the position of the incoming electrophile, likely to a position ortho or para to the phthalazinyl substituent, but this remains an area for experimental validation.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Substituents

The C1-Cl bond in this compound is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation and represent a major pathway for the advanced derivatization of this scaffold. youtube.com The C-F bonds on the difluorophenyl ring are significantly stronger and less reactive, typically requiring specific catalytic systems for activation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (boronic acid or ester). beilstein-journals.orgnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C1 position, creating biaryl structures. Research on 1,4-dichlorophthalazine (B42487) has demonstrated the feasibility of Suzuki coupling at the phthalazine core. researchgate.net

Buchwald-Hartwig Amination: This reaction provides a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. youtube.comwikipedia.orgorganic-chemistry.org This method is often more general and efficient than direct nucleophilic substitution for synthesizing a diverse library of 1-amino-phthalazine derivatives.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This introduces an alkynyl moiety at the C1 position, a versatile functional group that can undergo further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a new C-C bond, leading to the synthesis of 1-vinylphthalazine derivatives. organic-chemistry.orgdiva-portal.orgyoutube.commdpi.comnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 1-Aryl/Vinyl-4-(3,4-difluorophenyl)phthalazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Phosphine (B1218219) Ligand, Base | 1-Amino-4-(3,4-difluorophenyl)phthalazine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-4-(3,4-difluorophenyl)phthalazine |

| Heck | Alkene | Pd catalyst, Base | 1-Vinyl-4-(3,4-difluorophenyl)phthalazine |

| Stille | Organostannane | Pd(0) catalyst | 1-Aryl/Vinyl-4-(3,4-difluorophenyl)phthalazine |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) catalyst | 1-Alkyl/Aryl-4-(3,4-difluorophenyl)phthalazine |

This table summarizes potential cross-coupling reactions at the C1-Cl position.

Cycloaddition Reactions and Heterocyclic Ring Fused System Formation

The phthalazine core of the title compound can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions can involve either the phthalazine ring acting as a diene or the formation of reactive intermediates like phthalazinium ylides.

[3+2] Dipolar Cycloaddition: Treatment of the phthalazine nitrogen with an alkylating agent can form a phthalazinium salt. Subsequent deprotonation of an adjacent group (formed by reacting the C1-Cl with a suitable precursor) would generate a phthalazinium ylide. These ylides are 1,3-dipoles that readily undergo Huisgen [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to yield fused pyrrolo[2,1-a]phthalazine derivatives. mdpi.comnih.govresearchgate.net

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-deficient pyridazine (B1198779) portion of the phthalazine ring can act as a diene in IEDDA reactions with electron-rich dienophiles. However, phthalazine itself is often unreactive and may require activation by a Lewis acid catalyst to lower the energy of its LUMO, making the cycloaddition more favorable. hkhlr.dehkhlr.de This reaction pathway would lead to the formation of a new six-membered ring fused to the phthalazine core, which typically rearomatizes with the expulsion of a small molecule like nitrogen.

Furthermore, the reactive C1-chloro group is a key functionality for building fused ring systems through cyclocondensation reactions. For example, reaction with a binucleophile like o-phenylenediamine (B120857) can lead to the formation of a fused imidazole (B134444) ring, while reaction with hydrazine can be the first step towards creating a fused triazole ring system. researchgate.net

Oxidation-Reduction Chemistry and Redox Properties of the Compound

The redox chemistry of this compound is influenced by the nitrogen-containing heterocyclic core and the halogen substituents.

Oxidation: The phthalazine ring is susceptible to oxidation. Strong oxidation with reagents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding a pyridazine dicarboxylic acid derivative. wikipedia.org Milder, more selective oxidation can occur at the nitrogen atoms to form N-oxides. Alternatively, enzymatic oxidation or reaction with certain oxidizing agents could potentially convert the phthalazine into a phthalazinone, where the C1-Cl group is replaced by a carbonyl group.

Reduction: The pyridazine core of the phthalazine system can be reduced. Catalytic hydrogenation or reduction with dissolving metals can reduce the N=N double bond. Harsh reduction conditions, for example with zinc and hydrochloric acid, can lead to the cleavage and decomposition of the heterocyclic ring. wikipedia.org The chloro group at C1 can also be a site for reduction (hydrodechlorination), replacing the chlorine with a hydrogen atom, typically using a palladium catalyst and a hydrogen source. The difluorophenyl ring is generally resistant to reduction under standard conditions.

Exploration of Photochemical Transformations and Excited State Reactivity

The study of the photochemical reactivity of this compound is a largely unexplored area. However, based on the functional groups present, several potential photochemical transformations can be postulated.

The carbon-chlorine bond is known to be photolabile. Upon absorption of UV light, homolytic cleavage of the C1-Cl bond could occur, generating a phthalazinyl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: Abstracting a hydrogen atom from the solvent or another reagent to yield the dechlorinated product, 4-(3,4-difluorophenyl)phthalazine.

Radical Coupling: Dimerizing or coupling with other radical species present in the reaction mixture.

Photochemical Arylation: Reacting with other aromatic compounds in a radical aromatic substitution pathway. rsc.org

The extended π-system of the heteroaromatic core suggests that it will absorb UV radiation and could participate in various excited-state reactions, such as photoisomerization or photocycloaddition, although such pathways have not been documented for this specific compound. Further research is required to fully elucidate the photochemical behavior and excited-state properties of this molecule.

Exploration of Potential Applications of 1 Chloro 4 3,4 Difluorophenyl Phthalazine Derivatives

Contributions to Advanced Materials Science: Organic Electronics and Optoelectronics

Derivatives of 1-Chloro-4-(3,4-difluorophenyl)phthalazine are emerging as compounds of interest in the field of advanced materials, particularly in organic electronics and optoelectronics. The inherent properties of the phthalazine (B143731) scaffold, augmented by the specific substitutions, suggest their potential utility in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

The phthalazine core, being an electron-deficient system, can facilitate electron transport, a crucial property for materials used in the electron transport layers (ETLs) of OLEDs. The introduction of the 3,4-difluorophenyl group can further modulate the electronic properties, influencing the LUMO (Lowest Unoccupied Molecular Orbital) energy levels to better align with other materials in the device stack, thereby enhancing charge injection and transport efficiency. Research on related nitrogen-containing heterocycles, such as phthalimides, has demonstrated their potential as emitters in OLEDs, suggesting that with appropriate molecular design, phthalazine derivatives could also exhibit useful electroluminescent properties. nbinno.com

Furthermore, the chloro-substituent at the 1-position serves as a versatile handle for further functionalization. This allows for the attachment of various moieties that can enhance properties like charge carrier mobility, thermal stability, and film-forming capabilities. For instance, attaching hole-transporting units could lead to the development of bipolar materials that can transport both electrons and holes, simplifying device architecture. The broader class of 1-chloro-4-phenylphthalazines has been identified as a key intermediate in the synthesis of advanced OLED materials, underscoring the relevance of this structural motif. nbinno.com

In the realm of photovoltaics, particularly perovskite solar cells, phthalocyanines—structurally related macrocycles—have been investigated as hole-transporting materials (HTMs). The tunable electronic properties and potential for π-π stacking of phthalazine derivatives make them analogous candidates for this application. The difluoro-substitution could enhance the stability and modulate the HOMO (Highest Occupied Molecular Orbital) energy level for efficient hole extraction from the perovskite layer.

The following table summarizes the potential roles of this compound derivatives in organic electronic devices:

| Device Component | Potential Role of Phthalazine Derivative | Key Structural Features |

| OLEDs | Electron Transport Layer (ETL) Material | Electron-deficient phthalazine core |

| Host Material for Phosphorescent Emitters | Tunable triplet energy levels | |

| Emitter Material (with further modification) | Potential for high fluorescence/phosphorescence | |

| Perovskite Solar Cells | Hole Transport Material (HTM) | Appropriate HOMO energy levels, good film-forming properties |

Role in Catalysis: Ligand Design for Metal-Catalyzed Transformations and Organocatalysis

The phthalazine framework, with its two nitrogen atoms, presents an excellent scaffold for the design of ligands for metal-catalyzed reactions. Derivatives of this compound can act as bidentate or monodentate ligands, coordinating to a metal center and influencing its catalytic activity and selectivity. The electronic properties of the ligand, and consequently the catalyst, can be fine-tuned through modifications at the chloro position and the difluorophenyl ring.

For instance, substitution of the chloro group with phosphine (B1218219) or amine moieties can create novel P,N or N,N-bidentate ligands. Such ligands are highly sought after in asymmetric catalysis, where the precise steric and electronic environment around the metal center dictates the enantioselectivity of the reaction. The presence of the difluorophenyl group can impart specific steric bulk and electronic effects, potentially leading to enhanced catalytic performance in reactions like cross-coupling, hydrogenation, and hydrosilylation.

Beyond coordination chemistry, the phthalazine core itself can participate directly in catalytic transformations. A significant development in this area is the use of phthalazines in asymmetric organocatalysis. Specifically, the enantioselective dearomatization of phthalazines has been achieved through anion-binding catalysis using chiral thiourea (B124793) organocatalysts. In this process, the phthalazine acts as the substrate, which is activated by an acylating agent and a chiral catalyst to undergo a nucleophilic addition, leading to the formation of chiral 1,2-dihydrophthalazines with high enantioselectivity. This highlights the potential of the phthalazine core to be a reactive intermediate in the synthesis of complex chiral molecules.

The table below outlines the potential catalytic applications of derivatives of this compound:

| Catalysis Type | Role of Phthalazine Derivative | Potential Reactions |

| Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, cross-coupling, allylic alkylation |

| Organocatalysis | Substrate for Asymmetric Dearomatization | Synthesis of chiral dihydrophthalazines |

| Potential Organocatalyst Scaffold | Lewis base or hydrogen bond donor catalysis (with modification) |

Design of Advanced Chemical Probes and Sensing Platforms

The development of chemical sensors and probes for the detection of specific analytes is a rapidly growing field. Phthalazine derivatives have shown considerable promise in this area, particularly as fluorescent and colorimetric chemosensors for metal ions. The nitrogen atoms in the phthalazine ring can act as binding sites for metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, such as its absorption or emission spectrum.

Research has demonstrated the successful application of phthalazine-based chemosensors for the detection of various metal ions, including Co²⁺ and Cu²⁺. These sensors often exhibit a distinct color change or a significant enhancement or quenching of fluorescence upon binding to the target ion. The high sensitivity of these sensors allows for the detection of metal ions at very low concentrations.

The following table summarizes the potential of this compound derivatives in chemical sensing:

| Analyte | Sensing Mechanism | Key Features of Phthalazine Derivative |

| Metal Ions (e.g., Co²⁺, Cu²⁺) | Chelation-induced color or fluorescence change | Nitrogen atoms for binding, fluorophore core |

| Anions | Hydrogen bonding interactions | Modification with anion-binding motifs |

| Biomolecules | Specific binding events | Functionalization with biorecognition elements |

Application as Versatile Building Blocks in Complex Organic Synthesis

The reactive nature of the chloro group in this compound makes it a highly versatile building block for the synthesis of more complex organic molecules. This chloro substituent can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups and the construction of larger molecular frameworks.

Furthermore, the chloro and the aryl C-F bonds can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted phthalazine derivatives. For example, a Suzuki coupling reaction could be used to introduce a new aryl or heteroaryl group at the 1-position, significantly expanding the structural diversity of the resulting compounds.

The synthetic utility of 1-chloro-4-arylphthalazines has been demonstrated in the preparation of a variety of biologically active compounds and functional materials. The ability to selectively functionalize the phthalazine core at a specific position is a key advantage in the design and synthesis of target molecules with desired properties.

The table below highlights some of the key synthetic transformations possible with this compound:

| Reaction Type | Nucleophile/Reagent | Resulting Product Class |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 1-Amino-, 1-Alkoxy-, 1-Thio-substituted phthalazines |

| Suzuki Coupling | Arylboronic acids | 1,4-Diarylphthalazines |

| Stille Coupling | Organostannanes | 1-Aryl/Alkyl-4-arylphthalazines |

| Buchwald-Hartwig Amination | Amines | 1-Amino-4-arylphthalazines |

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional systems. The phthalazine unit, with its potential for hydrogen bonding, π-π stacking, and metal coordination, is an attractive building block for the design of supramolecular assemblies.

Derivatives of this compound can be incorporated into larger molecules that are designed to self-assemble into well-defined structures, such as supramolecular polymers, gels, or discrete cages. The difluorophenyl group can participate in halogen bonding and other non-covalent interactions, which can be used to direct the self-assembly process.

A promising area for the application of these derivatives is in the construction of metal-organic frameworks (MOFs). By modifying the phthalazine derivative with appropriate coordinating groups, it can act as a ligand that bridges metal ions to form a porous, crystalline framework. The properties of the resulting MOF, such as its pore size and functionality, can be tuned by the choice of the phthalazine ligand and the metal ion.

While research on the supramolecular chemistry of this compound itself is still in its early stages, the well-established self-assembly behavior of related molecules, such as porphyrins and phthalocyanines, provides a strong indication of the potential of this class of compounds in the field of supramolecular materials.

The table below summarizes the potential roles of this compound derivatives in supramolecular chemistry:

| Supramolecular System | Role of Phthalazine Derivative | Driving Forces for Assembly |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Metal-ligand coordination |

| Supramolecular Polymers | Monomeric Unit | Hydrogen bonding, π-π stacking |

| Organogels | Gelator Molecule | van der Waals forces, π-π stacking |

| Host-Guest Complexes | Host or Guest Molecule | Electrostatic interactions, hydrophobic effects |

Future Research Directions and Unexplored Avenues in 1 Chloro 4 3,4 Difluorophenyl Phthalazine Research

Development of Novel and More Efficient Synthetic Strategies

While classical methods for synthesizing phthalazine (B143731) derivatives are established, future research should focus on developing more efficient, scalable, and environmentally benign strategies for 1-Chloro-4-(3,4-difluorophenyl)phthalazine.

Microwave-Assisted Organic Synthesis (MAOS): Conventional heating methods for phthalazine synthesis can be time-consuming and energy-intensive. Microwave-assisted synthesis offers significant advantages, including accelerated reaction rates, higher yields, and improved purity. tandfonline.comtandfonline.com Future studies should aim to develop a one-pot microwave-assisted protocol starting from readily available precursors. This approach has been successfully used for other chlorophthalazine derivatives, demonstrating its feasibility. tandfonline.comresearchgate.net

Continuous Flow Chemistry: For large-scale and industrial production, transitioning from batch to continuous flow processes offers enhanced safety, reproducibility, and efficiency. rsc.org A key research avenue is the design of a continuous flow system for the synthesis and subsequent chlorination of the phthalazinone precursor. frontiersin.orgacs.org This would allow for precise control over reaction parameters like temperature and residence time, minimizing side-product formation and facilitating safer handling of reagents like phosphorus oxychloride. rsc.orguc.pt

Green Catalysis: Exploring the use of heterogeneous solid acid catalysts could simplify purification and reduce waste. researchgate.netlongdom.org Research into recyclable catalysts for the cyclization step could replace traditional reagents, aligning the synthesis with the principles of green chemistry. researchgate.netresearchgate.net

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction time, increased yields, higher purity. tandfonline.com | Development of a one-pot reaction; optimization of power and temperature. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. rsc.org | Design of a multi-step flow reactor; integration of in-line purification. |

| Green Catalysis | Use of reusable catalysts, reduced waste, milder reaction conditions. researchgate.net | Screening of solid acid catalysts (e.g., clays, zeolites) for the cyclization step. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In Situ Analysis

To optimize the novel synthetic strategies mentioned above, a deeper understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) provides a framework for achieving this by integrating real-time analytical techniques into the manufacturing process. wikipedia.orgmt.comlongdom.org

Future research should implement PAT tools for the synthesis of this compound. This involves using in-line and on-line spectroscopic methods to monitor Critical Process Parameters (CPPs) that affect the final product's Critical Quality Attributes (CQAs). longdom.orgnews-medical.net

In Situ FT-IR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products in real-time. By inserting a probe directly into the reaction vessel (batch or flow), researchers can obtain kinetic data, identify reaction endpoints precisely, and detect the formation of any transient intermediates or byproducts.

Process NMR Spectroscopy: For complex reaction mixtures, on-line NMR can provide detailed structural information, allowing for unambiguous identification and quantification of all species present as the reaction progresses. This would be particularly valuable for optimizing reaction conditions to maximize the yield of the desired product.

The implementation of these PAT tools aims to move beyond traditional end-point analysis to a more profound, science-based understanding and control of the synthetic process, ultimately leading to improved efficiency and consistency. mt.comnews-medical.netnih.gov

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for guiding synthetic efforts by predicting the properties of yet-to-be-synthesized molecules. Future research should leverage these methods to explore the vast chemical space accessible from the this compound scaffold.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of derivatives. ias.ac.in For instance, by computationally modeling the substitution of the chlorine atom with various functional groups (amines, thiols, alkoxides), researchers can predict how these changes will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. numberanalytics.com This information is crucial for designing derivatives with specific electronic or photophysical properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: In the context of drug discovery, computational tools can predict the biological activity of derivatives. tandfonline.comresearchgate.net By creating a virtual library of compounds derived from the parent molecule and docking them into the active sites of relevant biological targets (e.g., kinases, polymerases), researchers can prioritize the synthesis of candidates with the highest predicted binding affinity and efficacy.

| Computational Method | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), bond energies, reactivity indices. ias.ac.in | Design of materials with tailored optical or electronic properties. |

| Molecular Docking | Binding affinity and mode to biological targets. tandfonline.com | Prioritization of derivatives for synthesis as potential therapeutic agents. |

| QSAR | Correlation of structural features with biological activity. | Development of predictive models for anticancer or antimicrobial activity. |

Integration into Hybrid Materials and Nanocomposites for Enhanced Functionality

The unique structure of this compound makes it an attractive building block for advanced functional materials. The chlorine atom provides a reactive site for covalent attachment, while the fluorinated aromatic system can impart desirable properties such as thermal stability and hydrophobicity.

Metal-Organic Frameworks (MOFs): The phthalazine nitrogen atoms can act as coordination sites for metal ions. Future work could explore the use of functionalized derivatives of this compound as organic linkers for the synthesis of novel MOFs. The difluorophenyl group could tune the pore environment, potentially leading to materials with applications in gas storage or catalysis.

Functional Polymers: The chlorine atom can be displaced in nucleophilic substitution reactions, allowing the molecule to be grafted onto existing polymer backbones or used as a monomer in polymerization reactions. Research in this area could lead to the development of novel fluorinated polymers with high thermal stability, specific optical properties, or enhanced chemical resistance. mdpi.com

Nanocomposites: Integrating the molecule into nanocomposites, for example by anchoring it to the surface of nanoparticles (e.g., silica, gold), could create hybrid materials with synergistic properties, combining the features of the organic molecule with the characteristics of the inorganic nanoparticle.

Exploration of Stereoselective Synthesis and Chiral Derivatization

While this compound itself is achiral, the phthalazine scaffold is a valuable platform for developing chiral molecules. Future research should focus on two main strategies:

Asymmetric Synthesis of Chiral Analogues: Recent advances have demonstrated the enantioselective dearomatization of phthalazines to produce chiral 1,2-dihydrophthalazines using organocatalysis. acs.orgresearchgate.netnih.govacs.org Applying this methodology to the difluorophenyl-substituted substrate could generate a library of enantioenriched chiral building blocks. Further stereoselective reduction could yield chiral tetrahydrophthalazine derivatives, which are important structures in pharmaceutical research. researchgate.net

Development of Chiral Ligands: The phthalazine core can be used as a scaffold to create new chiral ligands for asymmetric catalysis. For example, reacting 1,4-dichlorophthalazine (B42487) with chiral alkaloids like quinine (B1679958) has produced highly effective ligands for asymmetric dihydroxylation reactions. researchgate.net A future direction would be to synthesize chiral ligands derived from this compound by reacting it with various chiral amines or alcohols and then testing the catalytic activity of the resulting metal complexes.

Sustainability in Synthesis and Application: Lifecycle Assessment and Environmental Impact Studies

A critical and often overlooked area of research is the environmental sustainability of a chemical compound's entire lifecycle. For this compound, future research must address its green credentials from synthesis to end-of-life.

Lifecycle Assessment (LCA): A comprehensive LCA should be conducted to quantify the environmental impact of the current synthetic route. researchgate.netacsgcipr.org This "cradle-to-gate" analysis would evaluate factors such as raw material sourcing, energy consumption, solvent use, and waste generation. nih.gov The results would provide a baseline against which greener alternatives, such as the microwave-assisted and flow-chemistry methods proposed in section 7.1, can be quantitatively compared.

Environmental Fate and Ecotoxicity: As a halogenated aromatic compound, its persistence, bioaccumulation potential, and toxicity must be investigated. mdpi.comacs.org Fluorinated organic compounds can be "forever chemicals," and understanding their environmental fate is crucial. acs.orgnumberanalytics.com Future studies should focus on:

Biodegradability: Assessing the susceptibility of the compound and its major derivatives to microbial degradation. Halogenation is known to be an impediment to ready biodegradability. mdpi.com

Toxicity Studies: Evaluating its potential toxicity to relevant aquatic and soil organisms to understand its ecological risk profile. Lightly fluorinated molecules are expected to break down in the environment, but their degradation products must also be assessed. societechimiquedefrance.fr

This research is vital for ensuring that the development and application of this compound and its derivatives proceed in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.